Ethyl 4-(4-fluorophenyl)-2-(2-methoxybenzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenyl)-2-(2-methoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a fluorophenyl group, and a methoxybenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)-2-(2-methoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of fluorobenzene and a halogenated thiophene intermediate.
Amidation Reaction: The methoxybenzamido group is introduced through an amidation reaction between the carboxylic acid derivative of the thiophene ring and 2-methoxyaniline.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-2-(2-methoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the benzene ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-2-(2-methoxybenzamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(2-methoxybenzamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and methoxybenzamido groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 4-(4-fluorophenyl)-2-(2-methoxybenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-(4-fluorophenyl)-4-(2-methoxybenzamido)thiophene-3-carboxylate: Similar structure but different substitution pattern.
Mthis compound: Methyl ester instead of ethyl ester.
Ethyl 4-(4-chlorophenyl)-2-(2-methoxybenzamido)thiophene-3-carboxylate: Chlorophenyl group instead of fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18FNO4S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18FNO4S/c1-3-27-21(25)18-16(13-8-10-14(22)11-9-13)12-28-20(18)23-19(24)15-6-4-5-7-17(15)26-2/h4-12H,3H2,1-2H3,(H,23,24) |
InChI Key |
JKZDEUOBAWJITF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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